3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide
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Overview
Description
3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a propionamide moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function .
Biochemical Pathways
It’s possible that the compound could influence various biochemical processes due to its interaction with different targets .
Pharmacokinetics
These properties would play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets would likely result in changes at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide typically involves the reaction of 4-trifluoromethoxy-aniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Scientific Research Applications
3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-trifluoromethoxy-phenyl)-benzamide
- 3-Chloro-N-(4-trifluoromethoxy-phenyl)-acrylamide
- 3-Chloro-N-(4-trifluoromethoxy-phenyl)-sulfonamide
Uniqueness
3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chloro and a trifluoromethoxy group enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-6-5-9(16)15-7-1-3-8(4-2-7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRMKYGJYCECOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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